azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid
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Overview
Description
Azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid typically involves stereoselective aza-Michael addition and ring-closing metathesis as key steps. These methodologies allow for the preparation of the compound from a common precursor, such as ®-cyclohexylideneglyceraldehyde . The reaction conditions often include the use of chiral catalysts and chiral-pool materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl groups and the carboxylic acid functional group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to enzyme inhibition or activation, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
- D-gluconic acid
- D-gluconate
Uniqueness
Azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. This structure allows for diverse chemical reactivity and biological interactions, distinguishing it from similar compounds .
Properties
Molecular Formula |
C5H13NO6 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid |
InChI |
InChI=1S/C5H10O6.H3N/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);1H3/t2-,3+,4-;/m1./s1 |
InChI Key |
VUOKJALMVMFERM-HAYYNCRMSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O.N |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O.N |
Origin of Product |
United States |
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